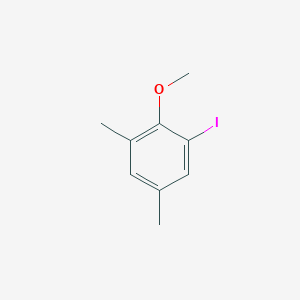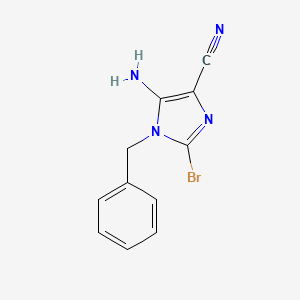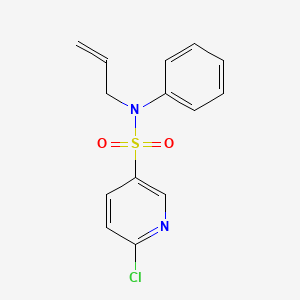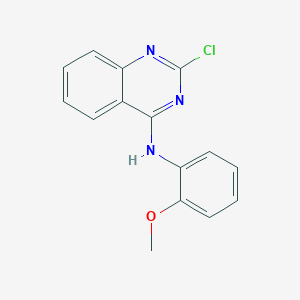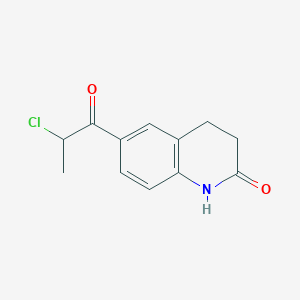
6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
Vue d'ensemble
Description
6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a 2-chloropropanoyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE typically involves the acylation of 3,4-dihydroquinolin-2(1H)-one with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of 2-chloropropanoyl chloride, a key intermediate, can be achieved through the chlorination of propionyl chloride. This process involves the use of chlorine gas in the presence of a catalyst and a free radical trapping agent to improve the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinolinone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of amides or thioesters.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Applications De Recherche Scientifique
6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
2-Chloropropionic Acid: A simpler analog with similar chemical properties.
2-Chloropropanoyl Chloride: A key intermediate used in the synthesis of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE.
Quinolin-2(1H)-one: The parent compound without the 2-chloropropanoyl group.
Uniqueness: this compound is unique due to the presence of both the quinolinone core and the 2-chloropropanoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
62618-75-1 |
|---|---|
Formule moléculaire |
C12H12ClNO2 |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
6-(2-chloropropanoyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) |
Clé InChI |
BMHBBAMXYZRFBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
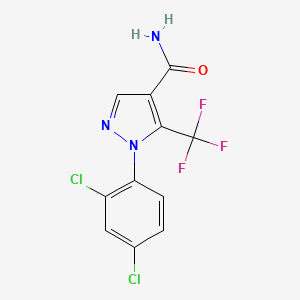
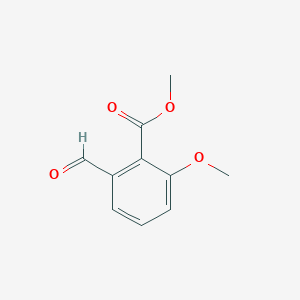
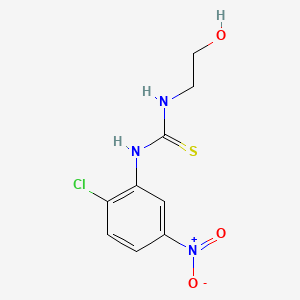
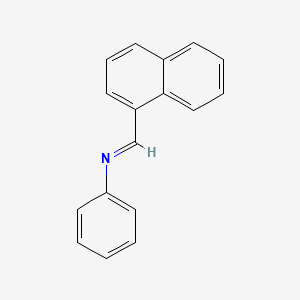
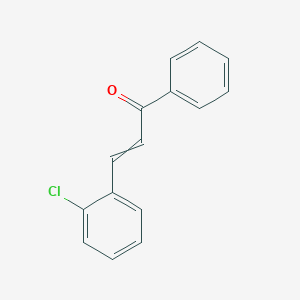
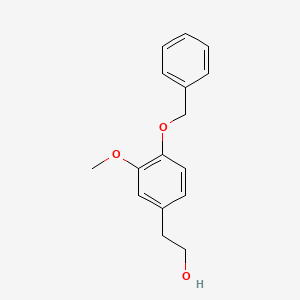
![5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8783897.png)
![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
![2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine](/img/structure/B8783907.png)
![1-(Difluoromethoxy)-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B8783914.png)
